RcsA protein
Description
Properties
CAS No. |
135688-02-7 |
|---|---|
Molecular Formula |
C12H13NO |
Synonyms |
RcsA protein |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Rcsa Protein
Structural Domain Organization of RcsA Protein
The this compound is a transcriptional regulator whose function is intricately linked to its specific structural domains. These domains enable its interaction with other proteins and DNA, thereby controlling the expression of target genes.
The C-terminal region of the this compound contains a putative helix-turn-helix (HTH) DNA-binding motif. nih.govasm.orgnih.gov This motif is characteristic of many bacterial transcriptional regulators and is essential for the protein's ability to bind to specific DNA sequences. nih.govasm.orgppjonline.org The HTH motif in RcsA shows homology to those found in the LuxR family of transcriptional regulators and in RcsB, another critical component of the Rcs signaling pathway. nih.govnih.govoup.com While RcsA works in concert with RcsB to form a heterodimer that enhances DNA-binding affinity at certain promoters, direct binding of RcsA to DNA has not been conclusively demonstrated in vitro. oup.com Instead, the primary role of RcsA in the RcsA-RcsB complex appears to be the stabilization of the RcsB-DNA interaction, rather than altering its DNA binding specificity.
Unlike classical two-component system response regulators, which typically possess an N-terminal receiver domain with a conserved aspartate residue for phosphorylation, the this compound's N-terminal region lacks this feature. researchgate.netannualreviews.org Classical response regulators are activated via phosphorylation by a partner sensor kinase. annualreviews.org RcsA, however, functions as an auxiliary protein that modulates the activity of the phosphorylated response regulator, RcsB. nih.govasm.orgoup.com Its N-terminal domain is highly conserved among different bacterial species and is crucial for its interaction with RcsB. ppjonline.org This interaction is a key aspect of its regulatory function, allowing it to influence the transcription of genes involved in processes like capsule synthesis without being directly phosphorylated. nih.govasm.org
In certain bacterial species, such as Pseudomonas aeruginosa, the this compound has been identified as an alkyl hydroperoxidase D-like protein involved in resisting reactive chlorine species. nih.govnih.gov In this variant, a distinguishing functional motif containing the amino acid residues Cysteine-60 (Cys60), Cysteine-63 (Cys63), and Histidine-67 (His67) is crucial for its activity. nih.govnih.govresearchgate.net Site-directed mutagenesis studies have shown that these specific residues are required for the protein's ability to degrade sodium hypochlorite (B82951) (NaOCl). nih.govnih.gov Mutation of these catalytic residues renders the protein unable to complement the decreased NaOCl resistance observed in rcsA deletion mutants, highlighting their essential role in the protein's protective function against oxidative stress. nih.govasm.org
| RcsA Variant | Organism | Functional Motif Residues | Role |
| Antioxidant Protein | Pseudomonas aeruginosa | Cys60, Cys63, His67 | Degradation of hypochlorous acid (HOCl) |
N-terminal Region Characteristics and Divergence from Classical Response Regulators
Oligomerization States and Their Biological Implications
The ability of RcsA to form different oligomeric structures is an important aspect of its function and stability.
The this compound can exist in both monomeric and dimeric forms. nih.gov In Pseudomonas aeruginosa, purified RcsA is predominantly monomeric, with an approximate molecular weight of 14 kDa. nih.gov However, a dimeric form of about 28 kDa is also observed. nih.gov The presence of both forms suggests a dynamic equilibrium that may be relevant to its biological activity. The formation of dimers can be influenced by mutations in its functional motifs; for instance, substituting Cys60 or Cys63 with serine leads to a marked increase in the proportion of dimers and protein aggregates. nih.gov
| Factor | Effect on RcsA Stability/Conformation |
| Lon Protease | Degrades RcsA, reducing its stability. nih.govasm.org |
| RcsB Protein | Increases the in vivo stability of RcsA. nih.gov |
| Oxidative Stress (NaOCl) | Induces formation of an intramolecular disulfide bond. nih.gov |
| Reducing Agents (DTT) | Reverses the oxidative conformational changes. nih.gov |
| Mutations (C60S, C63S) | Increases the formation of dimers and aggregates. nih.gov |
Mechanistic Insights into Rcsa Protein Function and Regulation
Transcriptional Regulation by RcsA Protein
The this compound functions as an auxiliary transcriptional regulator, primarily modulating gene expression by forming a heterodimer with the response regulator RcsB. frontiersin.orgebi.ac.uk RcsA itself does not appear to possess independent DNA-binding activity but acts to enhance the function of RcsB. nih.gov
The RcsA-RcsB heterodimer cooperatively binds to a specific DNA sequence known as the RcsAB box. uniprot.orgresearchgate.net This interaction is a critical mechanism for regulating the expression of various genes, particularly those involved in the biosynthesis of exopolysaccharides in enteric bacteria. nih.gov The formation of the RcsA-RcsB heterodimer significantly enhances binding affinity to target promoters, with in vitro studies demonstrating a tenfold higher binding affinity for the RcsA/RcsB complex compared to RcsB alone. researchgate.net
The RcsAB box is a conserved operator sequence essential for the induction of Rcs-regulated promoters. nih.gov Extensive analysis of various RcsA-RcsB target promoters has led to the identification of a consensus sequence, with the most conserved nucleotides shown in uppercase: TaAGaatatTCctA . nih.govresearchgate.netasm.org Site-specific mutations within the highly conserved nucleotides of this box have been shown to abolish the expression of target genes, confirming its essential role in transcriptional regulation. nih.gov This specific binding site has been identified in the promoter regions of numerous operons across different bacterial species. nih.gov
Table 1: Examples of Promoters Containing the RcsAB Box
| Gene/Operon Promoter | Organism | Function | Reference |
|---|---|---|---|
| wza (cps operon) | Escherichia coli | Colanic acid biosynthesis | nih.gov |
| rcsA | Escherichia coli | Autoregulation of RcsA | nih.govresearchgate.net |
| galF (K2 antigen) | Klebsiella pneumoniae | K2 antigen biosynthesis | nih.gov |
| tviA (Vi antigen) | Salmonella typhi | Vi antigen biosynthesis | nih.govresearchgate.net |
| amsG (ams operon) | Erwinia amylovora | Amylovoran biosynthesis | researchgate.net |
The RcsA-RcsB heterodimer primarily functions as a transcriptional activator for genes involved in capsule synthesis. nih.gov Activation is dependent on the phosphorylation status of RcsB, which is the central response regulator of the Rcs phosphorelay system. frontiersin.orguni-koeln.deoup.com Upon receiving a signal, the Rcs system phosphorylates RcsB, which is thought to induce a conformational change that stabilizes its active form for DNA binding. frontiersin.org
RcsA's role in this complex is to enhance the regulatory activity of phosphorylated RcsB. frontiersin.org It achieves this by stabilizing the binding of the RcsB-DNA complex at the RcsAB box. frontiersin.orgrcsb.orgresearchgate.net This stabilization is crucial for efficient transcriptional activation. rcsb.orgresearchgate.net For many activated promoters, such as the capsule synthesis (cps) operon, the RcsAB box is located significantly upstream of the transcriptional start site, often over 100 base pairs away. researchgate.netasm.org This positioning suggests that the bound heterodimer may activate transcription by interacting with the RNA polymerase, potentially through DNA looping, to facilitate the initiation of transcription. The expression of the rcsA gene itself is positively autoregulated by the RcsA-RcsB heterodimer, creating a positive feedback loop. nih.govasm.org
In addition to its role as an activator, the RcsA-RcsB complex can also function as a transcriptional repressor. researchgate.net A primary example of this repressive function is the regulation of the flhDC operon, which encodes the master regulator of flagellar biosynthesis. oup.comasm.org By repressing flhDC, the Rcs system effectively shuts down cell motility, a response that is often coordinated with the upregulation of sessile behaviors like biofilm formation.
The mechanism of repression by the RcsA-RcsB heterodimer is believed to involve steric hindrance. uni-koeln.de For repressed promoters like flhDC, the RcsAB binding site is typically located downstream of the transcription start site. uni-koeln.de Binding of the bulky RcsA-RcsB complex to this position is thought to physically block the binding of RNA polymerase to the promoter, thereby preventing the initiation of transcription. uni-koeln.de Similarly, upon activation of the Rcs system, the RcsA-RcsB complex contributes to the repression of the gadA gene, which is involved in the acid stress response. oup.com
Mechanisms of Transcriptional Activation by RcsA-RcsB Heterodimer
Post-Translational Regulation of this compound Stability
The cellular concentration and activity of the this compound are tightly controlled at the post-translational level, primarily through regulated proteolysis. This ensures that the response to environmental signals is rapid and reversible.
RcsA is an intrinsically unstable protein that is a natural substrate for the ATP-dependent Lon protease in Escherichia coli and other bacteria. nih.govnih.govuniprot.org The Lon protease mediates the selective degradation of certain short-lived regulatory proteins, and RcsA is one of its key physiological targets. uniprot.orgnih.govpnas.org This rapid degradation makes the availability of RcsA a limiting factor for the activation of target genes like the cps operon. nih.govbohrium.com
The stability of RcsA is dramatically affected by the presence of functional Lon protease. In wild-type (lon+) cells, RcsA has a very short half-life, which has been measured to be approximately 5 minutes. bohrium.com However, in lon mutant cells that lack a functional Lon protease, the half-life of RcsA increases significantly to about 20 minutes. bohrium.com This stabilization of RcsA in lon mutants leads to the characteristic mucoid phenotype, which results from the overproduction of colanic acid capsule. researchgate.netbohrium.com
Table 2: In Vivo Half-life of this compound
| Genetic Background | RcsA Half-life | Consequence | Reference |
|---|---|---|---|
| lon+ (Wild-type) | ~5 minutes | Basal level of capsule synthesis | bohrium.com |
The stability of the this compound is directly influenced by its interaction with its partner, RcsB. researchgate.netnih.gov The formation of the RcsA-RcsB heterodimer provides a protective effect, shielding RcsA from degradation by the Lon protease. researchgate.netnih.gov This suggests that when RcsA is complexed with RcsB and bound to DNA, it is no longer an efficient substrate for Lon. nih.govnih.gov
Experimental evidence supports this model. The stability of RcsA is increased in cells that have multiple copies of the rcsB gene. nih.gov Conversely, RcsA is degraded more rapidly in rcsB mutant strains than in wild-type cells. nih.govnih.gov This interplay creates a regulatory circuit where the formation of the active transcriptional complex not only initiates gene expression but also simultaneously stabilizes the otherwise labile this compound, reinforcing the transcriptional response.
Role of Lon Protease in this compound Degradation
Regulation of rcsA Gene Expression
The cellular concentration of RcsA is a critical determinant for the activation of its target genes. This concentration is meticulously controlled through multiple layers of regulation acting on the transcription of the rcsA gene itself. These regulatory mechanisms ensure that RcsA is produced in appropriate amounts and only when required, integrating signals from the cell's physiological state and environmental cues. The regulation of rcsA expression involves both self-regulation and control by overarching cellular regulators.
Autoregulation and Feedback Mechanisms
The expression of the rcsA gene is, in part, controlled by its own protein product in a positive feedback loop. frontiersin.org This autoregulation is mediated by a heterodimer formed between RcsA and another protein, RcsB. frontiersin.org The RcsA-RcsB complex binds to a specific DNA sequence in the promoter region of the rcsA gene, thereby enhancing its own transcription. asm.orgnih.gov This mechanism allows for a rapid amplification of the RcsA signal once initiated.
This autoregulatory circuit is dependent on a conserved DNA motif known as the "Rcs box" or "RcsAB box". asm.orgnih.govannualreviews.org In Escherichia coli, a 25-base-pair region of high identity has been identified in the promoter regions of both the rcsA gene and the cps (capsular polysaccharide) operon, which is also regulated by RcsA-RcsB. nih.gov This Rcs box is crucial for the high-level expression of rcsA. nih.govnih.gov The Rcs box in the rcsA promoter is located 117 base pairs upstream from the -35 signal of the promoter. asm.orgnih.gov The consensus sequence for the RcsAB box has been defined as TaAGaatatTCctA. annualreviews.orgresearchgate.net
The binding of the RcsA-RcsB heterodimer to the RcsAB box is a cooperative process. nih.gov RcsA alone does not exhibit DNA-binding activity, while RcsB can bind to the promoter, albeit with lower affinity. nih.gov The presence of RcsA stabilizes the RcsA-RcsB complex at the RcsAB box, significantly enhancing the regulatory activity. frontiersin.org This positive feedback allows the cell to mount a robust response once the Rcs signaling pathway is activated.
| Regulatory Element | Location in rcsA Promoter | Consensus Sequence | Function |
|---|---|---|---|
| Rcs Box (RcsAB Box) | 117 bp upstream of the -35 signal asm.orgnih.gov | TaAGaatatTCctA annualreviews.orgresearchgate.net | Binding site for the RcsA-RcsB heterodimer, leading to transcriptional activation. asm.orgnih.gov |
Influence of Global Regulators on rcsA Transcription (e.g., H-NS, YdaT)
Beyond its autoregulation, the transcription of rcsA is also subject to control by global regulatory proteins that respond to broader physiological and environmental signals. This integration allows the cell to coordinate the expression of RcsA-dependent genes with other cellular processes. Two notable global regulators that influence rcsA transcription are the histone-like nucleoid-structuring protein (H-NS) and the cryptic prophage-encoded transcription factor YdaT.
H-NS: The H-NS protein is a major component of the bacterial nucleoid and is known to act as a global gene silencer, often targeting horizontally acquired genes and those involved in stress responses. nih.govresearchgate.net H-NS functions as a negative regulator of rcsA transcription, repressing its expression under certain conditions. nih.govresearchgate.net This repression is achieved through the binding of H-NS to a specific region upstream of the rcsA promoter. nih.gov
A key feature of the H-NS binding site in the rcsA promoter region is the presence of intrinsically curved DNA. nih.gov H-NS displays a higher affinity for curved DNA, and this structural feature is critical for its repressive function at the rcsA promoter. nih.govoup.com Bioinformatics analyses have predicted a bendable DNA sequence approximately 400 base pairs upstream of the rcsA promoter that likely serves as the H-NS binding site. nih.gov It is proposed that H-NS binding to this curved DNA region leads to the formation of a repressive nucleoprotein complex that can either occlude RNA polymerase binding or trap it at the promoter, thereby silencing transcription. researchgate.netnih.gov The ability of H-NS to recognize and bind to this curved DNA is essential for its full repressive effect on rcsA transcription. nih.gov This silencing by H-NS can be counteracted by the small RNA DsrA, which acts as an antisilencer. researchgate.netnih.gov
YdaT: YdaT is a transcription factor encoded within the cryptic Rac prophage of E. coli. researchgate.netnih.gov Despite its phage origin, YdaT has been shown to directly regulate the expression of the host gene rcsA. nih.gov YdaT functions as a positive regulator of rcsA transcription. nih.gov DNase I footprinting assays have identified a specific YdaT-binding site within the upstream region of the rcsA gene. researchgate.net This binding site has the sequence 5'-TGAATTGCCATTAATATA-3' and notably overlaps with the RcsAB box, suggesting a potential interplay between these two regulatory inputs. researchgate.net
The binding of YdaT to its target site in the rcsA promoter leads to an increase in rcsA expression. oup.com Quantitative analysis of YdaT binding to the rcsA promoter region has determined a dissociation constant (KD) of approximately 1.23 µM, indicating a specific and moderately strong interaction. researchgate.net The activation of rcsA by YdaT demonstrates a fascinating example of a cryptic prophage element being integrated into the host's regulatory network, adding another layer of control to the expression of this important regulator.
| Global Regulator | Mode of Regulation | Mechanism of Action | Binding Site Characteristics |
|---|---|---|---|
| H-NS | Negative | Binds to a curved DNA region upstream of the rcsA promoter, leading to transcriptional silencing. nih.govnih.gov | Located ~400 bp upstream of the promoter; characterized by intrinsic DNA curvature. nih.gov |
| YdaT | Positive | Binds to a specific site in the rcsA promoter region, enhancing transcription. nih.govresearchgate.net | Sequence: 5'-TGAATTGCCATTAATATA-3'; overlaps with the RcsAB box. researchgate.net KD of ~1.23 µM. researchgate.net |
Interactions of Rcsa Protein Within the Rcs Phosphorelay and Beyond
Core Interactions within the Rcs Phosphorelay Cascade
The primary role of RcsA is as an auxiliary regulator that functions in concert with the core components of the Rcs phosphorelay system: the sensor kinase RcsC, the phosphotransfer protein RcsD, and the response regulator RcsB. annualreviews.orgnih.gov
Heterodimerization with RcsB Protein
The most critical interaction for RcsA's function is its formation of a heterodimer with the response regulator RcsB. apsnet.orgnih.gov RcsA itself does not appear to bind DNA effectively on its own. nih.gov Instead, it acts as a co-activator, partnering with phosphorylated RcsB (RcsB-P) to form a stable RcsA-RcsB complex. apsnet.orgfrontiersin.org This heterodimer has a high affinity for specific DNA sequences known as the RcsAB box, which is present in the promoter regions of target operons, such as those responsible for exopolysaccharide synthesis (e.g., the ams operon in Erwinia amylovora and the cps operon in Escherichia coli). apsnet.orgnih.govebi.ac.uk
Genetic and biochemical evidence consistently shows that while RcsB can regulate some genes as a homodimer, the activation of capsule synthesis genes is strongly dependent on the RcsA-RcsB heterodimer. annualreviews.orgresearchgate.netfrontiersin.org The formation of this complex is crucial for stabilizing the binding of RcsB to the DNA. nih.govrcsb.org For instance, the binding constant of the RcsA-RcsB heterodimer to target promoters is significantly lower (indicating stronger binding) than that of RcsB alone. rcsb.org RcsA enhances the regulatory activity of RcsB, and its function is dependent on the phosphorylation state of RcsB. frontiersin.org This cooperative binding is essential for the high-level transcription of genes involved in producing the protective outer capsule. nih.gov
Interplay with RcsC and RcsD in Signal Transduction
The formation and activity of the functional RcsA-RcsB heterodimer are directly controlled by the upstream components of the Rcs phosphorelay: RcsC and RcsD. annualreviews.orgapsnet.org The Rcs signal transduction pathway is an atypical, multi-step phosphorelay. apsnet.org Upon sensing envelope stress, the inner membrane sensor kinase RcsC autophosphorylates. apsnet.orgfrontiersin.org This phosphate (B84403) group is then transferred to RcsD, a phosphotransfer protein, which in turn phosphorylates the final response regulator, RcsB. annualreviews.orgnih.govresearchgate.net
The phosphorylation of RcsB is the key event that promotes its interaction with RcsA. frontiersin.org Therefore, the signaling activity of RcsC and RcsD directly dictates the availability of RcsB-P, which is the necessary partner for RcsA. In the absence of an activating signal, RcsC and RcsD can act as a phosphatase, keeping the levels of RcsB-P low and thus preventing the formation of the RcsA-RcsB complex. frontiersin.org Consequently, the interplay of RcsA with RcsC and RcsD is indirect but crucial; the phosphorelay cascade governs the activation state of RcsB, which is the prerequisite for RcsA to exert its regulatory function. apsnet.orgresearchgate.net
Interactions with Other Regulatory Proteins and Systems
Beyond the central Rcs phosphorelay, RcsA's availability and function are influenced by other cellular systems, including molecular chaperones and other regulatory networks, highlighting the integration of the Rcs system with general stress responses and other specific pathways.
Modulation by Chaperone Proteins (e.g., DnaK)
RcsA is an inherently unstable protein, and its cellular levels are tightly controlled through proteolysis. annualreviews.orgnih.gov The ATP-dependent Lon protease is primarily responsible for its degradation. nih.gov However, the DnaK chaperone system (comprising DnaK, DnaJ, and GrpE) also plays a significant role in the stability of RcsA. nih.gov The DnaK chaperone team is known to be involved in the degradation of various short-lived regulatory proteins. nih.gov Evidence suggests that the DnaK machinery is required for the efficient degradation of RcsA. This modulation implies that cellular stress conditions that titrate or affect the DnaK chaperone pool, such as heat shock, could indirectly lead to the stabilization of RcsA, thereby enhancing the Rcs response. nih.gov
Relationship with Other FixJ/NarL Family Regulators
RcsA and RcsB both belong to the LuxR/FixJ/NarL family of transcriptional regulators, characterized by a helix-turn-helix DNA-binding motif. researchgate.netnih.govnih.gov RcsB is known to form heterodimers not only with RcsA but also with other auxiliary regulators from this family, such as BglJ, GadE, and MatA. frontiersin.orgnih.gov These interactions expand the regulatory scope of RcsB to pathways like D-glucoside synthesis, acid resistance, and fimbria biosynthesis. frontiersin.org
A key distinction is that the activity of the RcsB heterodimers with BglJ, GadE, and MatA is independent of RcsB phosphorylation. frontiersin.orgfrontiersin.orgnih.gov In contrast, the RcsA-RcsB heterodimer's function is strictly dependent on the phosphorylation of RcsB. frontiersin.orgnih.gov This highlights a specialized role for RcsA within the RcsB regulatory network, linking its activity directly to the signal-transducing phosphorelay. RcsA does not appear to form heterodimers with these other auxiliary proteins. nih.gov This specificity ensures that the activation of RcsA-dependent pathways, like capsule synthesis, occurs only in response to the specific envelope stresses detected by the RcsCDB phosphorelay. nih.gov
Cross-Talk with Other Bacterial Regulatory Networks
The Rcs system, including the RcsA-RcsB module, is integrated into the broader bacterial regulatory landscape and exhibits cross-talk with other signaling pathways. For instance, studies in Erwinia amylovora have indicated potential cross-talk between the Rcs phosphorelay system and the Type III Secretion System (T3SS). apsnet.org Furthermore, the expression of rcsA itself is subject to regulation by other proteins. In E. coli, the transcription factor YdaT, from the cryptic Rac prophage, can bind upstream of the rcsA gene, leading to an increase in RcsA levels and significantly impacting the RcsA/B regulon, which affects processes like motility, capsule production, and cell division. oup.comoup.comnih.gov The Rcs system also appears to have regulatory links with the Cpx envelope stress response system. apsnet.org This integration allows the cell to coordinate the RcsA-mediated response with other stress adaptation and virulence programs.
Physiological and Pathobiological Roles of Rcsa Protein
Regulation of Extracellular Polysaccharide Biosynthesis
A primary and well-documented function of the RcsA protein is the positive regulation of extracellular polysaccharide (EPS) synthesis. frontiersin.orgnih.gov These polysaccharides form a protective outer layer, or capsule, around the bacterial cell, contributing to desiccation resistance, biofilm formation, and evasion of host immune responses. frontiersin.orgasm.org RcsA, in concert with RcsB, activates the transcription of gene clusters responsible for the biosynthesis of these complex carbohydrate polymers. uniprot.orgoup.com
Colanic Acid Capsule Synthesis
In Escherichia coli K-12 and other related enteric bacteria, RcsA is a key activator of the synthesis of colanic acid, a mucoid exopolysaccharide. nih.govoup.com The genes responsible for colanic acid production are organized in the cps (capsular polysaccharide synthesis) operon. bohrium.comoup.com The RcsA-RcsB heterodimer binds to a regulatory site upstream of the cps operon, initiating its transcription. frontiersin.orguniprot.org The amount of RcsA in the cell is a critical determinant for the level of colanic acid synthesis; an increase in RcsA levels, for instance through a mutation in the lon gene which encodes the protease that degrades RcsA, leads to an overproduction of colanic acid. nih.govbohrium.com This regulatory mechanism allows the bacterium to produce the protective colanic acid capsule in response to environmental stresses such as osmotic shock or surface damage. frontiersin.org The stability of RcsA is also enhanced by its interaction with RcsB, suggesting a cooperative mechanism for activating capsule synthesis. nih.gov
| Organism | Polysaccharide | Regulated Genes | RcsA Role | Key Findings |
| Escherichia coli K-12 | Colanic Acid | cps operon | Positive Regulator | RcsA, with RcsB, activates transcription of cps genes. RcsA instability (Lon protease degradation) is a key control point. nih.govbohrium.comoup.com |
| Salmonella enterica | Colanic Acid | Colanic acid operon | Positive Regulator | The RcsA-RcsB heterodimer activates the 19-gene colanic acid operon, which is important for maintaining transmembrane potential. asm.org |
| Klebsiella pneumoniae | Colanic Acid | cps (homologous) | Positive Regulator | Klebsiella RcsA can activate colanic acid synthesis in E. coli. scispace.com |
Serotype-Specific Capsular Antigen Production (e.g., K30 in E. coli)
Beyond the regulation of the common polysaccharide colanic acid, RcsA is also implicated in the expression of serotype-specific capsular antigens. nih.gov In E. coli serotype O9:K30:H12, the this compound is involved in the synthesis of the group I K30 capsular polysaccharide. nih.govnih.gov The rcsA gene from this strain is nearly identical to that found in E. coli K-12 and can activate colanic acid synthesis when transferred to a K-12 background. nih.govasm.org However, within its native K30 strain, increased levels of RcsA (either through multicopy plasmids or a lon mutation) lead to a significant increase in the production of the K30 antigen, not colanic acid. nih.govasm.org This suggests that the genes for K30 synthesis and colanic acid synthesis may be allelic, and RcsA directs its regulatory activity towards the specific capsular genes present in the host's chromosome. nih.govwikigenes.org This demonstrates that RcsA can act as a widespread regulator for various enterobacterial surface polysaccharides. nih.govnih.gov
| Organism/Serotype | Capsular Antigen | RcsA Role | Key Findings |
| Escherichia coli O9:K30:H12 | K30 (Group I) | Positive Regulator | Increased RcsA levels enhance K30 capsule synthesis, not colanic acid, in its native strain. nih.govasm.org |
| Escherichia coli K1/K5 | Group II Capsules | No direct role | Introduction of RcsA from K30 into these strains activates colanic acid synthesis, not the endogenous Group II capsules. nih.gov |
Biosynthesis of Exopolysaccharides in Plant Pathogens (e.g., Amylovoran in Erwinia amylovora)
The regulatory function of RcsA in exopolysaccharide synthesis extends to important plant pathogens. In Erwinia amylovora, the causative agent of fire blight disease in apples and pears, RcsA is a critical regulator of the production of amylovoran. nih.govcore.ac.uk Amylovoran is a major virulence factor for this bacterium. nih.govcore.ac.uk The genes for amylovoran biosynthesis are located in the ams operon. nih.gov RcsA, together with RcsB, forms a heterodimer that binds to the promoter region of the ams operon, activating its transcription. nih.govnih.gov Similarly, in the corn pathogen Pantoea stewartii subsp. stewartii, RcsA is required for the synthesis of an exopolysaccharide called stewartan, which is essential for the bacterium to cause Stewart's wilt disease. nih.govresearchgate.net In these pathogens, the RcsA-mediated control of EPS is often integrated with other regulatory networks, such as quorum sensing, to ensure that the production of these virulence factors is timed correctly during the infection process. researchgate.nettandfonline.com
Modulation of Bacterial Motility and Flagellar Gene Expression
In addition to activating polysaccharide synthesis, the Rcs system, including RcsA, plays a reciprocal role in repressing bacterial motility. frontiersin.orgtandfonline.com This inverse regulation is a common theme in bacterial lifestyle switches, such as the transition from a motile, planktonic state to a sessile, biofilm-forming state. oup.com By downregulating the genes required for flagellar synthesis and function, RcsA helps to anchor the bacterium to surfaces, a process often facilitated by the simultaneous upregulation of adhesive exopolysaccharides. frontiersin.org
Repression of Flagellar Operons (e.g., flhDC)
The primary target for the Rcs-mediated repression of motility is the flhDC operon. frontiersin.orgasm.org This operon encodes the master transcriptional regulator, FlhD/FlhC, which sits (B43327) at the top of the flagellar biosynthesis cascade. tandfonline.comigem.org The RcsA-RcsB heterodimer directly binds to a specific site within the promoter region of the flhDC operon, acting as a repressor and blocking its transcription. frontiersin.orgnih.govasm.org This repression prevents the expression of the entire flagellar regulon, effectively shutting down the production of flagella and rendering the bacterium non-motile. frontiersin.orgtandfonline.com This repressive action by the RcsA-RcsB complex is a key mechanism by which bacteria can integrate signals of envelope stress into the control of their motility apparatus. nih.govbiorxiv.org While RcsB can repress flhDC on its own to some extent, the complex with RcsA is generally more effective. asm.orgasm.org
| Organism | Target Operon | RcsA Role | Mechanism of Action |
| Escherichia coli | flhDC | Repressor | The RcsA-RcsB heterodimer binds to the flhDC promoter, inhibiting transcription of the master flagellar regulator. frontiersin.orgasm.orgasm.org |
| Salmonella enterica | flhDC | Repressor (indirect) | RcsB directly represses flhDC transcription; RcsA is not strictly required for this repression but is part of the overall Rcs system that inhibits motility. asm.orgnih.gov |
| Proteus mirabilis | flhDC | Repressor (as part of Rcs system) | The Rcs system, which includes RcsA, inhibits flhDC expression in response to surface contact and cell envelope stress. nih.govbiorxiv.org |
Role in Swarming Motility
Swarming is a specialized form of surface motility that involves coordinated movement of large populations of bacteria, and it is also under the control of the Rcs system. nih.govnih.gov Activation of the Rcs pathway, and thus the increased availability of the RcsA-RcsB complex, generally leads to the inhibition of swarming motility. nih.govbiorxiv.org This is primarily achieved through the repression of the flhDC master operon, which is essential for producing the hyper-flagellation often required for swarming. nih.govbiorxiv.org In organisms like Proteus mirabilis and E. coli, conditions that trigger the Rcs stress response, such as perturbations to the outer membrane, abolish swarming motility. nih.gov Therefore, RcsA acts as a negative regulator of this complex social behavior, ensuring that bacteria cease swarming and adopt a sessile lifestyle when they encounter specific surface-related stresses. nih.govbiorxiv.org
Influence on Biofilm Formation and Bacterial Adhesion
The this compound, as a coregulator within the Regulator of Capsule Synthesis (Rcs) phosphorelay system, plays a significant, albeit complex, role in the formation and development of bacterial biofilms. researchgate.netnih.gov Its influence is primarily exerted through the regulation of extracellular matrix components, which are essential for the structural integrity and adherence properties of the biofilm. nih.govbiorxiv.org
The this compound is a key player in the production of the exopolysaccharide colanic acid, a major component of the biofilm matrix in many members of the Enterobacteriaceae family. nih.govasm.org In conjunction with the response regulator RcsB, RcsA activates the transcription of the cps (capsule polysaccharide synthesis) or wca gene cluster, which is responsible for colanic acid biosynthesis. nih.govoup.com This RcsA-RcsB heterodimer is crucial for the maximal expression of these genes. asm.orgnih.gov
While initial attachment to surfaces can occur without colanic acid, this exopolysaccharide is critical for the subsequent stages of biofilm development. researchgate.net Specifically, colanic acid is indispensable for the formation of a complex, three-dimensional biofilm architecture. researchgate.net Its production contributes to the structural depth and maturation of the biofilm, allowing the community of bacteria to develop beyond a simple monolayer. mdpi.com The Rcs system's role in this process suggests its importance in the later stages of biofilm maturation rather than the initial attachment phase. mdpi.com In some bacteria, elevated levels of RcsA have been shown to enhance the synthesis of other matrix components like curli and cellulose, further contributing to a robust biofilm structure that can protect cells from environmental stresses. biorxiv.org
Interestingly, the influence of RcsA on biofilm formation can be species- and strain-dependent. For instance, in Escherichia coli K92, RcsA was found not to interfere with biofilm formation on various abiotic surfaces. researchgate.netnih.gov This highlights the nuanced and context-dependent role of RcsA in biofilm development across different bacterial systems.
Table 1: RcsA's Role in Biofilm Components and Structure
| Component/Process | Role of RcsA | Mechanism | Outcome | References |
| Colanic Acid Synthesis | Positive Regulator | Forms a heterodimer with RcsB to activate the cps/wca gene cluster. | Increased production of colanic acid, a key matrix exopolysaccharide. | nih.govoup.comasm.orgnih.gov |
| Biofilm Maturation | Critical Contributor | Promotes the development of a complex, three-dimensional structure. | Facilitates the transition from a monolayer to a mature biofilm. | researchgate.netmdpi.com |
| Curli and Cellulose Synthesis | Indirect Enhancer | Elevated RcsA levels can lead to increased production of these matrix components. | Strengthens the biofilm matrix and enhances protection. | biorxiv.org |
The role of the this compound in the initial attachment of bacteria to surfaces is multifaceted and can vary depending on the nature of the surface (biotic versus abiotic) and the specific bacterial strain. researchgate.netnih.gov Bacterial adhesion is a critical first step in the colonization of surfaces and the subsequent formation of biofilms. nih.govasm.org
In the context of abiotic surfaces, such as polystyrene, stainless steel, glass, and Teflon, studies on E. coli K92 have shown that the presence or absence of RcsA does not significantly interfere with biofilm formation. researchgate.netnih.gov This suggests that for certain strains and under specific conditions, RcsA and the colanic acid it regulates may not be the primary factors driving initial attachment to inanimate objects. researchgate.net
Conversely, when examining attachment to biotic surfaces, the role of RcsA appears to be different. In a study using Caco-2 cells as a model for a biotic surface, the deletion of the rcsA gene in E. coli K92 led to an increase in bacterial attachment. researchgate.netnih.gov This counterintuitive finding suggests that in some contexts, the presence of RcsA and the resulting capsular polysaccharide may partially mask other adhesins or create a physical barrier that hinders close interaction with host cells. researchgate.net Therefore, the downregulation of RcsA-mediated capsule production could, in turn, expose other surface molecules that promote adhesion.
The extracellular matrix, whose production is influenced by RcsA, generally plays a crucial role in mediating bacterial colonization by facilitating cell adhesion to both biotic and abiotic surfaces. researchgate.net These extracellular polymeric substances can act as a molecular glue, helping bacteria to adhere to each other and to various substrates. nih.govasm.org
Role in Biofilm Maturation and Structure
Contribution to Stress Response and Adaptation
The this compound is an integral part of the Rcs phosphorelay system, a key signal transduction pathway that enables bacteria to sense and respond to a variety of environmental stresses, particularly those affecting the cell envelope. nih.govfrontiersin.org This system, including RcsA, plays a crucial role in bacterial adaptation and survival under adverse conditions. researchgate.netnih.gov
The Rcs system is activated in response to osmotic stress, such as that caused by high concentrations of salt or sucrose. frontiersin.orgubc.ca This activation leads to the transient expression of the cps operon, resulting in the production of colanic acid. frontiersin.orgubc.ca This exopolysaccharide layer is thought to protect the cell from the potentially lethal effects of a hyperosmotic environment. ubc.caathabascau.ca
In E. coli K92, RcsA has been shown to protect the bacteria against osmotic stress, particularly at low temperatures. researchgate.netnih.gov Studies have demonstrated that an increase in osmotic pressure can induce capsule formation, which in turn can confer protective benefits against other stressors. ubc.ca While the Rcs system's response to osmotic shock can be independent of RcsA for some genes like osmC, the regulation of colanic acid synthesis under these conditions often involves RcsA. nih.gov The Rcs pathway's activation is linked to physical changes in the cell, such as alterations in the periplasmic dimensions, which are affected by osmolarity. nih.gov
RcsA is significantly involved in protecting bacteria from oxidative stress, including damage from reactive chlorine species (RCS) like hypochlorous acid (HOCl). researchgate.netasm.org HOCl is a potent antimicrobial agent used in disinfectants and also produced by the host immune system. asm.orgnih.gov
In Pseudomonas aeruginosa, the rcsA gene (also known as PA0565) encodes an alkyl hydroperoxidase D-like protein and its expression is highly induced under HOCl stress. asm.orgnih.gov This this compound is crucial for the bacterium's resistance to HOCl. asm.orgresearchgate.net Functional analyses have revealed that specific amino acid residues (Cys60, Cys63, and His67) are essential for RcsA's ability to degrade sodium hypochlorite (B82951) (NaOCl). asm.orgnih.gov Deletion of the rcsA gene in P. aeruginosa leads to a significant decrease in HOCl resistance, while its expression in E. coli confers increased resistance. asm.orgresearchgate.net
Similarly, in E. coli K92, RcsA provides protection against oxidative stress, with this protective effect being more pronounced at lower temperatures. researchgate.netnih.gov The production of colanic acid, regulated by RcsA, has also been linked to protection against oxidative stress. athabascau.ca
The this compound and the broader Rcs system are involved in the bacterial response to changes in temperature. researchgate.netnih.gov Low temperature is a natural inducer of the Rcs phosphorelay system, signaling to the bacteria a potential shift from a host environment to an external one. researchgate.netnih.gov
In many E. coli strains, the production of colanic acid, which is co-activated by RcsA, is primarily observed at lower temperatures (e.g., below 30°C). nih.govasm.org This suggests that the RcsA-mediated capsule is most beneficial during the environmental phase of a bacterium's life cycle. nih.govasm.org In E. coli K92, deletion of rcsA affects the expression of the colanic acid biosynthesis genes at both 19°C and 37°C, but the reduction in the actual production of colanic acid is noted at 19°C. researchgate.net The expression of the rcsA gene itself can be significantly upregulated at low temperatures in some species, like Citrobacter rodentium, correlating with the increased expression of its target genes for capsule synthesis. nih.gov
Furthermore, the small RNA DsrA, which is expressed at low temperatures, can contribute to increased levels of RcsA by acting as an anti-silencer of the rcsA gene. tu-dresden.de This intricate regulation allows bacteria to fine-tune their protective layers in response to temperature cues, facilitating survival and adaptation in fluctuating thermal environments. nih.govtu-dresden.de
Table 2: RcsA's Role in Stress Response and Adaptation
| Stress Factor | RcsA-Mediated Response | Key Findings | References |
| Osmotic Stress | Upregulates colanic acid production to create a protective barrier. | Protects E. coli K92 against osmotic stress, especially at low temperatures. Rcs system is activated by changes in periplasmic dimensions due to osmolarity. | researchgate.netnih.govfrontiersin.orgubc.canih.gov |
| Oxidative Stress & HOCl | Encodes an antioxidant protein that degrades reactive chlorine species. | In P. aeruginosa, RcsA (PA0565) is essential for HOCl resistance. Specific cysteine and histidine residues are critical for its function. | asm.orgnih.govresearchgate.net |
| Temperature Fluctuations | Co-activates colanic acid production, which is often induced at lower temperatures. | RcsA expression and function are linked to low-temperature adaptation. The small RNA DsrA enhances RcsA levels at colder temperatures. | researchgate.netnih.govasm.orgnih.govtu-dresden.de |
Role in Cell Wall Integrity Maintenance
The Rcs system, including RcsA, plays a significant role in maintaining the integrity of the bacterial cell envelope. ebi.ac.uknih.govebi.ac.uk This system is activated in response to various forms of envelope stress, such as osmotic shock and physical damage to the outer membrane. nih.govbiorxiv.org
Recent research on Escherichia coli has highlighted the critical function of RcsA in the survival of cell wall-deficient forms, known as L-forms. biorxiv.org In a study where an E. coli strain was capable of proliferating without its cell wall, a mutation leading to the enhanced expression of rcsA was identified. biorxiv.org RNA sequencing revealed a dramatic 906-fold increase in rcsA expression in the L-form compared to the parental strain. biorxiv.org This upregulation of RcsA is a recognized response to cell wall stress. biorxiv.org The essentiality of this response was demonstrated by the inability of mutants lacking rcsA, or other components of the Rcs system (rcsB, rcsC, rcsD, and rcsF), to grow without a cell wall, with these mutants lysing within 10 hours of treatment with penicillin. biorxiv.org This indicates that RcsA is a vital stress response regulator that enables L-form growth, in part by augmenting the production of the extracellular matrix, including colanic acid, curli, and cellulose. biorxiv.org
Role in Bacterial Virulence and Pathogenesis
The this compound, as part of the Rcs system, is deeply involved in the regulation of bacterial virulence and pathogenesis. ebi.ac.uknih.govfrontiersin.org This regulatory network influences a pathogen's ability to cause disease by controlling the expression of various virulence factors, including surface structures like capsules, fimbriae, and flagella, as well as secretion systems. nih.govfrontiersin.org The impact of the Rcs system on virulence can vary between different bacterial species. nih.govfrontiersin.org
In several pathogenic bacteria, the Rcs system is a key player in modulating motility, biofilm formation, and the ability to survive and invade host cells. nih.govfrontiersin.org For instance, in Yersinia, RcsA, in conjunction with RcsB, inhibits biofilm formation. researchgate.net The inactivation of the rcsA gene in Yersinia allows the bacterium to form a biofilm in the flea proventriculus, which is essential for its transmission. researchgate.net
RcsA contributes significantly to the survival of pathogens within their hosts. nih.gov This is often achieved by protecting the bacteria from the host's immune defenses and other harsh conditions encountered during infection. nih.govresearchgate.net
A notable example is the role of RcsA in Pseudomonas aeruginosa's resistance to reactive chlorine species (RCS), such as hypochlorous acid (HOCl), which are produced by the host's immune system to kill invading bacteria. nih.govnih.govasm.org Studies have shown that the rcsA gene in P. aeruginosa is highly induced under HOCl stress. nih.govasm.org The this compound in this organism functions as an antioxidant, helping to degrade HOCl. nih.gov Deletion of the rcsA gene in P. aeruginosa leads to a significant decrease in resistance to HOCl. nih.govasm.org Importantly, the pathogenicity of the rcsA mutant is dramatically reduced in invertebrate host models like Caenorhabditis elegans and Drosophila melanogaster, demonstrating the crucial role of RcsA in protecting the pathogen from host-generated antimicrobial compounds and thus promoting its survival. nih.govnih.govasm.org
In Escherichia coli K92, RcsA is implicated in survival under osmotic and oxidative stress conditions, which are relevant to the host environment. researchgate.net It also plays a role in bacterial attachment to both biotic and abiotic surfaces, a key step in colonization and infection. researchgate.net
The Rcs system, with the involvement of RcsA, exerts complex regulatory control over specific virulence factors, such as the Salmonella Pathogenicity Island 2 (SPI-2) genes. nih.govnih.gov SPI-2 encodes a type III secretion system (T3SS) that is essential for the survival and replication of Salmonella within host macrophages. asm.orgcore.ac.ukmdpi.com
Microarray analyses in Salmonella enterica serovar Typhimurium have revealed a dual regulatory role for the Rcs system on SPI-2 genes. nih.govnih.gov Under conditions of moderate activation, the Rcs system can function as a positive regulator of SPI-2 and other genes important for the growth of Salmonella in macrophages. nih.govnih.gov However, when the Rcs system is highly activated, it completely represses the SPI-1 and SPI-2 virulence pathways. nih.govnih.govasm.org The auxiliary protein RcsA, which collaborates with RcsB to positively regulate targets like colanic acid, also participates in this complex regulation, sometimes acting to antagonize the positive regulation of certain genes. nih.govnih.gov This intricate control allows Salmonella to fine-tune the expression of its virulence factors at different stages of infection. frontiersin.org
The activity of RcsA and the Rcs system is correlated with the host's immune response during infection. nih.govresearchgate.net The ability of RcsA to protect pathogens from host-produced antimicrobial substances, like HOCl, directly links its function to the host's innate immunity. nih.govnih.govasm.org In P. aeruginosa, the requirement of RcsA for full virulence in worm and fruit fly models suggests a direct correlation between the mechanisms of bleach toxicity (HOCl) and host immunity. nih.govresearchgate.netnih.gov By neutralizing a key component of the host's antimicrobial arsenal, RcsA helps the pathogen to evade the immune system and establish a successful infection. nih.gov
Furthermore, the Rcs system's regulation of surface structures like the Vi capsule in Salmonella Typhi has implications for host immune recognition. mdpi.com While the Rcs system activates the expression of the Vi capsule, which helps the bacteria to evade the immune response, it also represses other virulence factors. mdpi.com This differential regulation highlights the complex interplay between the Rcs system and host immunity.
Regulation of Specific Virulence Factors (e.g., SPI-2 genes in Salmonella)
Involvement in Cell Division Processes
The Rcs system, including RcsA, is also involved in the regulation of cell division. ebi.ac.uknih.govebi.ac.uk This adds another layer to its role in bacterial physiology, connecting the response to envelope stress with the fundamental process of cell proliferation. annualreviews.org
In E. coli, the Rcs phosphorelay system has been shown to positively regulate the essential cell division genes ftsA and ftsZ. annualreviews.orgasm.orgnih.gov However, the growth inhibitory effects observed in certain E. coli mutants with an activated Rcs system can be both RcsA-dependent and -independent. nih.gov For instance, in a pgsA null mutant, which has an activated Rcs system and exhibits thermosensitive growth, the poor growth at 37°C is corrected by disrupting the rcsA gene. nih.gov This suggests an RcsA-dependent growth inhibitory effect. However, the cells still lyse at 42°C even without RcsA, indicating an RcsA-independent effect. nih.gov
The Rcs system directly regulates key cell division genes, most notably ftsZ. scilit.comasm.org The FtsZ protein forms the Z-ring, a structure that is essential for the initiation of cell division in most bacteria. nih.gov
In E. coli, the RcsB-RcsC two-component system positively regulates the expression of ftsA and ftsZ. asm.org This regulation by RcsB is, in some contexts, independent of the auxiliary protein RcsA. asm.orgnih.gov For example, the activation of fts genes by RcsB does not require RcsA. asm.org Despite the positive regulation of ftsZ by the Rcs system, studies on E. coli mutants with an activated Rcs phosphorelay did not find a change in the cellular levels of the FtsZ protein to be the cause of the observed growth defects at high temperatures. nih.gov This suggests a more complex interplay between the Rcs system and the cell division machinery than simple transcriptional control of ftsZ. nih.gov
Evolutionary Conservation and Species Specific Diversification of Rcsa Protein
Comparative Genomics and Proteomics of RcsA Homologs
Comparative analyses of RcsA protein sequences across different bacterial species have revealed a high degree of conservation, particularly within the Enterobacteriaceae family. nih.govresearchgate.net Homologs of RcsA have been identified in various genera, including Escherichia, Klebsiella, Salmonella, Erwinia, and Pantoea. nih.govasm.org
Key Conserved Features of RcsA Homologs:
High Sequence Homology: The DNA and protein sequences of rcsA are highly homologous among species like Escherichia coli and Klebsiella pneumoniae. nih.govnih.gov
Conserved Domains: RcsA proteins typically contain highly conserved domains. researchgate.net For instance, a comparison of RcsA sequences from Pantoea sp., Erwinia amylovora, E. coli, K. pneumoniae, and Salmonella typhimurium identified three highly conserved domains. researchgate.net
DNA-Binding Motif: A potential helix-turn-helix DNA-binding motif is often found in the carboxy-terminal region of RcsA. nih.govnih.gov This motif is crucial for its function as a transcriptional regulator.
Interaction with RcsB: The interaction between RcsA and RcsB, another regulatory protein in the Rcs system, is a conserved feature. nih.gov RcsA is known to form a heterodimer with the response regulator RcsB to activate the transcription of target genes. apsnet.orgfrontiersin.org
The following table provides a comparative overview of this compound characteristics in different bacterial species.
| Feature | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Erwinia amylovora | Salmonella enterica | Pantoea sp. |
| Primary Function | Regulation of colanic acid synthesis. nih.gov | Regulation of serotype-specific capsular polysaccharide. asm.org | Resistance to reactive chlorine species. asm.orgnih.gov | Regulation of amylovoran biosynthesis. apsnet.org | Regulation of colanic acid synthesis and virulence. nih.govnih.gov | Regulation of extracellular polysaccharide (EPS) production and virulence. nih.govkoreascience.kr |
| Key Regulatory Partner | RcsB. nih.gov | RcsB. nih.gov | Not explicitly RcsB-dependent for its antioxidant function. | RcsB. apsnet.org | RcsB. nih.gov | RcsB. |
| Known Target Genes | cps operon. nih.gov | cps operon. plos.org | Not applicable in the same way as Enterobacteriaceae. | ams operon. apsnet.org | fliPQR, SPI-2 genes. nih.gov | Not explicitly detailed. |
| DNA Binding Motif | Putative helix-turn-helix. nih.gov | Homologous to E. coli. nih.gov | Contains a Cys60, Cys63, and His67 motif for antioxidant function. asm.org | Homologous to E. coli. | Putative helix-turn-helix. | Helix-turn-helix motif in the C-terminal region. nih.govkoreascience.kr |
Functional Divergence and Conservation across Bacterial Genera
While the core function of RcsA in regulating EPS is conserved, its specific roles and regulatory networks have diverged to suit the unique lifestyles and environments of different bacterial genera.
In both E. coli and K. pneumoniae, RcsA is a positive regulator of exopolysaccharide synthesis. nih.gov
Escherichia coli : RcsA is essential for the synthesis of colanic acid, a capsular polysaccharide. nih.gov It forms a complex with the phosphorylated form of RcsB to activate the transcription of the cps (capsular polysaccharide synthesis) genes. nih.govnih.gov The stability of RcsA is a key regulatory point; it is degraded by the Lon protease, and its stability is increased by interaction with RcsB. nih.gov Interestingly, RcsA also functions to activate its own expression, creating a positive feedback loop. nih.gov
Klebsiella pneumoniae : RcsA regulates the production of the serotype-specific capsular polysaccharide, which is a major virulence factor. asm.org The rcsA gene from K. pneumoniae can complement rcsA mutations in E. coli, highlighting their functional interchangeability. nih.govnih.gov However, unlike in E. coli where RcsA primarily regulates colanic acid, in K. pneumoniae, its main role is in the expression of the mucoid phenotype associated with the capsule. nih.gov
The role of the this compound in Pseudomonas aeruginosa presents a significant functional divergence from its role in Enterobacteriaceae. In P. aeruginosa, the gene designated as rcsA (PA0565) encodes an alkyl hydroperoxidase D-like protein and is not part of a canonical Rcs phosphorelay system for capsule regulation. asm.orgnih.gov
Function: P. aeruginosa RcsA is crucial for resistance to reactive chlorine species (RCS), such as hypochlorous acid (HOCl) found in bleach. asm.orgnih.govnih.gov It functions as an antioxidant, likely involved in the degradation of HOCl. asm.orgresearchgate.net
Virulence: RcsA is required for the full virulence of P. aeruginosa in infection models using Caenorhabditis elegans and Drosophila melanogaster. asm.orgnih.gov This links its role in stress resistance to its pathogenic potential.
Key Residues: The antioxidant function of P. aeruginosa RcsA depends on a catalytic core motif containing Cys60, Cys63, and His67 residues. asm.orgnih.govnih.gov
In several plant pathogenic bacteria, RcsA is a key regulator of EPS production, which is often a critical virulence factor.
Erwinia amylovora : This bacterium is the causal agent of fire blight in apples and pears. apsnet.org RcsA is essential for the production of the exopolysaccharide amylovoran, a major pathogenicity factor. apsnet.org RcsA interacts with phosphorylated RcsB to activate the ams operon, which is responsible for amylovoran biosynthesis. apsnet.org While rcsA genes from different enteric bacteria are largely interchangeable in their ability to induce EPS, the rcsA from E. coli does not fully complement an E. amylovora rcsA mutant in restoring virulence, suggesting subtle functional differences. apsnet.org
Pantoea : In Pantoea sp. strain PPE7, a soft rot pathogen of mushrooms, the rcsA gene is a positive activator of EPS synthesis. nih.govkoreascience.kr Inactivation of rcsA leads to a significant decrease in EPS production and a loss of virulence. nih.govkoreascience.kr The this compound in Pantoea contains a C-terminal helix-turn-helix DNA binding motif, consistent with its role as a transcriptional activator. nih.govkoreascience.kr In Pantoea stewartii, the causative agent of Stewart's wilt in corn, RcsA is also a key regulator of EPS (stewartan) production and virulence. nih.gov
In Salmonella enterica, the Rcs system, including RcsA, plays a complex role in regulating motility, biofilm formation, and virulence. nih.govfrontiersin.org
Dual Regulation: The Rcs system can act as both a positive and negative regulator of gene expression. nih.gov RcsA, in conjunction with RcsB, positively regulates the synthesis of colanic acid. nih.gov However, the Rcs system can also repress flagellar and fimbrial biogenesis pathways. nih.gov
Virulence: The Rcs system is involved in regulating virulence genes, including those within Salmonella Pathogenicity Island 2 (SPI-2), which are important for survival within macrophages. nih.gov Microarray data indicate that the Rcs system can positively regulate SPI-2 genes. nih.gov RcsA can both stimulate and antagonize the positive regulation of many genes, highlighting its complex regulatory role. nih.gov
Biofilm Formation: The colanic acid capsule, regulated by the RcsA-RcsB system, contributes to biofilm formation in Salmonella. nih.gov
RcsA in Plant Pathogens (e.g., Erwinia amylovora, Pantoea)
Genetic Basis of Species-Specific this compound Regulation and Target Genes
The species-specific functions of RcsA are rooted in the genetic differences in its regulation and the portfolio of target genes it controls.
Regulatory Inputs: While the core Rcs phosphorelay is conserved, the specific signals that activate the system can vary between species, leading to differential RcsA activity. For instance, the Rcs system can be activated by various envelope stresses, and the sensitivity to these stresses may differ among bacteria. frontiersin.org
Promoter Differences: The promoter regions of rcsA and its target genes exhibit species-specific variations. For example, a conserved sequence motif, the "Rcs box," required for RcsA-RcsB binding, is found in the promoter regions of the cps genes in E. coli and the ams operon in E. amylovora. nih.gov The presence, location, and sequence of these binding sites in the promoters of different genes across species dictate the specific regulon of RcsA.
Divergent Regulons: Transcriptome studies have revealed that the set of genes regulated by the Rcs system (the Rcs regulon) varies among different bacteria. researchgate.net While the regulation of EPS biosynthesis genes is a common theme, the Rcs system in different species has co-opted the regulation of other genes involved in processes like motility, biofilm formation, and virulence. frontiersin.orgresearchgate.net In Salmonella, for example, the Rcs system regulates specific virulence genes not found in E. coli. asm.org
Evolution of Regulatory Networks: The evolution of the RcsA regulon is a dynamic process. In Yersinia pestis, the loss of the rcsA gene is thought to be an adaptive change that contributes to its ability to form biofilms in fleas, a key step in its transmission. oup.com This demonstrates how the modification or loss of a regulatory component like RcsA can drive significant evolutionary and pathogenic shifts.
The following table summarizes the genetic basis for the species-specific regulation and targets of RcsA.
| Bacterial Genus | Regulatory Inputs/Mechanisms | Key Target Genes/Operons | Reference |
| Escherichia | Autoregulation of rcsA expression; degradation by Lon protease. | cps operon (colanic acid synthesis), rcsA. | nih.govnih.gov |
| Klebsiella | Regulation by cAMP-CRP complex. | cps operon (capsular polysaccharide). | plos.orgplos.org |
| Pseudomonas | Induced by reactive chlorine species. | Not a transcriptional regulator of a large operon in the same manner. | asm.orgresearchgate.net |
| Erwinia | Interaction with RcsB to bind the ams promoter. | ams operon (amylovoran synthesis). | apsnet.org |
| Salmonella | Dual positive and negative regulation; interacts with RcsB. | cps operon, flagellar genes (flhDC), SPI-2 virulence genes. | nih.gov |
| Pantoea | Repressed by the quorum-sensing regulator EsaR in P. stewartii. | EPS synthesis genes. | asm.orgnih.gov |
Advanced Research Methodologies for Rcsa Protein Studies
Genetic Approaches
Genetic methodologies form the cornerstone of in vivo studies of RcsA function. By manipulating the genetic context of rcsA, researchers can infer its role through the observation of resulting phenotypes.
Gene Deletion and Insertional Mutagenesis
The targeted inactivation of the rcsA gene, either through complete deletion or the insertion of foreign DNA, is a fundamental strategy to probe its function. These loss-of-function mutants are crucial for establishing the role of RcsA in cellular processes.
Gene deletion is often accomplished through techniques like sacB-assisted allelic exchange, where the target gene is replaced with a selectable marker via two successive homologous recombination events. portlandpress.com This method was used in Escherichia coli K92 to create a clean ΔrcsA mutant, which was then analyzed for its capacity to synthesize colanic acid (CA). portlandpress.com
Insertional mutagenesis involves the disruption of the gene by inserting a mobile genetic element, such as a transposon. In Pantoea sp. strain PPE7, the rcsA gene was inactivated using an EZ-Tn5 transposon, which carries a kanamycin (B1662678) resistance gene. researchgate.netppjonline.org The resulting mutants exhibited a marked decrease in extracellular polysaccharide (EPS) production and a loss of virulence, directly linking RcsA to these phenotypes. researchgate.netppjonline.org Similarly, Tn5 mutagenesis was used in Erwinia amylovora to create an rcsA::Tn5 insertion, confirming the gene's role in EPS synthesis. apsnet.org In early studies, the rcsA gene in E. coli was defined using a series of insertions and deletions, highlighting the protein's instability and its regulation by the Lon protease. bohrium.comasm.org
| Organism | Method | Key Finding | Reference |
|---|---|---|---|
| Pantoea sp. PPE7 | Insertional Mutagenesis (EZ-Tn5) | Inactivation of rcsA led to decreased EPS production and abolished virulence. | researchgate.netppjonline.org |
| Escherichia coli K92 | Gene Deletion (sacB-assisted allelic exchange) | Deletion of rcsA was performed to investigate its role in colanic acid synthesis. | portlandpress.com |
| Erwinia amylovora | Insertional Mutagenesis (Tn5) | An rcsA::Tn5 insertion mutant was created to study its phenotype. | apsnet.org |
| Escherichia coli K-12 | Insertional and Deletion Mutagenesis | Defined the rcsA gene and established its product as an unstable protein regulated by Lon protease. | bohrium.comasm.org |
Site-Directed Mutagenesis and Allelic Exchange
To investigate the function of specific amino acid residues within the RcsA protein, site-directed mutagenesis is employed. This powerful technique allows for the precise substitution of amino acids, and the functional consequences of these changes are then assessed.
In a study on Pseudomonas aeruginosa, site-directed mutagenesis was used to explore the role of RcsA in resisting reactive chlorine stress. asm.orgnih.gov Specific residues were substituted, creating variants such as E48A, C60S, C63S, H67A, and L72A. asm.orgnih.gov Complementation assays with these variants in an rcsA deletion mutant revealed that the Cys60, Cys63, and His67 residues are essential for the protein's ability to degrade sodium hypochlorite (B82951) (NaOCl). asm.orgnih.gov Mutants with substitutions at these positions (C60S, C63S, H67A) failed to complement the NaOCl-sensitive phenotype of the ΔrcsA strain, whereas the E48A and L72A variants restored wild-type resistance. nih.gov This indicates that Cys60, Cys63, and His67 form a critical catalytic motif. nih.gov Allelic exchange is the method used to introduce these mutated versions of the gene into the bacterial chromosome, ensuring that the mutant protein is expressed under native physiological conditions. asm.org
| Organism | RcsA Mutation | Method | Functional Impact | Reference |
|---|---|---|---|---|
| P. aeruginosa | C60S | Site-Directed Mutagenesis | Failed to complement NaOCl degradation activity in a ΔrcsA mutant. | asm.orgnih.gov |
| P. aeruginosa | C63S | Site-Directed Mutagenesis | Failed to complement NaOCl degradation activity in a ΔrcsA mutant. | asm.orgnih.gov |
| P. aeruginosa | H67A | Site-Directed Mutagenesis | Failed to complement NaOCl degradation activity in a ΔrcsA mutant. | asm.orgnih.gov |
| P. aeruginosa | E48A | Site-Directed Mutagenesis | Fully complemented the ΔrcsA mutant phenotype. | nih.gov |
| P. aeruginosa | L72A | Site-Directed Mutagenesis | Fully complemented the ΔrcsA mutant phenotype. | nih.gov |
Reporter Gene Fusions (e.g., lacZ fusions)
Reporter gene fusions are a vital tool for quantifying gene expression. By fusing the promoter region of a target gene to a reporter gene like lacZ, which encodes the enzyme β-galactosidase, researchers can easily measure the transcriptional activity of the promoter under various conditions by assaying for enzyme activity.
This method has been used extensively to study the regulation of rcsA itself and its downstream targets. For instance, an rcsA::lacZ fusion was used to demonstrate that RcsA positively regulates its own expression in E. coli. nih.gov Expression of this fusion was found to be over 100-fold higher in strains with elevated levels of this compound. nih.gov Studies using cpsB::lacZ fusions have shown that the expression of capsule synthesis genes is dependent on the availability of functional RcsA. nih.gov The activity of this reporter was significantly increased in lon mutants, where RcsA is stabilized, and decreased when proteases like ClpYQ were overproduced, indicating these proteases target RcsA for degradation. nih.govnih.gov
| Reporter Fusion | Organism | Purpose of Study | Key Finding | Reference |
|---|---|---|---|---|
| rcsA::lacZ | E. coli | To study autoregulation of rcsA. | RcsA activates its own transcription, especially in the absence of the Lon protease. | nih.gov |
| cpsB::lacZ | E. coli | To indirectly measure RcsA stability and activity. | Expression is increased in lon and clpYQ mutants, indicating RcsA is degraded by these proteases. | nih.gov |
| cpsB10::lacZ | E. coli | To correlate reporter activity with available RcsA levels. | Expression levels varied among different classes of lon mutants, reflecting different levels of RcsA stabilization. | nih.gov |
| YP3680::lacZ | Y. pestis | To investigate regulation by the RcsAB complex. | The RcsAB complex directly represses the transcription of the YP3680 gene. | besjournal.com |
Molecular and Biochemical Assays
Complementing genetic approaches, molecular and biochemical assays provide direct evidence of molecular interactions, such as RcsA binding to DNA or other proteins.
Electrophoretic Mobility Shift Assays (EMSAs) for DNA Binding
The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a widely used in vitro technique to detect protein-DNA interactions. nih.govcreative-biolabs.comlicorbio.comthermofisher.com The principle is that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment, causing a "shift" in the band's position.
EMSAs have been critical in demonstrating the direct binding of the RcsB/RcsA heterodimer to the promoter regions of target genes. Purified RcsB, often in combination with purified RcsA, is incubated with a labeled DNA probe corresponding to a putative binding site (e.g., the "RcsAB box"). Studies have confirmed that the RcsB-RcsA complex binds to the promoter of the entC gene in Klebsiella pneumoniae. frontiersin.org In E. coli, RcsB has been shown to bind to the promoters of the mat operon and its own gene, rcsA. oup.comnih.gov These assays can also reveal how factors like phosphorylation affect binding affinity; for example, the phosphorylation of RcsB enhances its binding to some DNA targets. asm.org
| Target DNA Promoter | Protein(s) Tested | Key Finding from EMSA | Reference |
|---|---|---|---|
| entC | MBP-RcsA, His6-RcsB | Demonstrated binding of the RcsA/RcsB complex to the entC promoter. | frontiersin.org |
| rcsA | His6-Fur, RcsB | Showed binding of RcsB to its own promoter. Also showed binding of the iron regulator Fur. | frontiersin.orgoup.com |
| mat operon | RcsB | Confirmed specific binding of RcsB to the mat promoter DNA. | nih.gov |
| flhDC | RcsB | Confirmed RcsB specifically binds the RcsAB box from the flhDC promoter. | asm.org |
Protein-Protein Interaction Assays (e.g., Bacterial Two-Hybrid System)
To identify and characterize direct physical interactions between proteins in vivo, researchers often turn to two-hybrid systems. The bacterial two-hybrid (BACTH) system is particularly well-suited for studying bacterial proteins in their native cellular environment. springernature.comnih.gov This system is typically based on the reconstitution of a signaling molecule, like cyclic AMP (cAMP), through the interaction of two proteins of interest that are fused to separate, non-functional fragments of an enzyme (e.g., adenylate cyclase). A positive interaction brings the fragments together, restores enzyme activity, and triggers a downstream reporter system, which can be assayed quantitatively (e.g., via β-galactosidase activity). springernature.comnih.gov
The BACTH system has been successfully used to demonstrate the direct interaction between RcsA and its partner protein, RcsB. researchgate.net In these experiments, RcsA and RcsB are fused to the two fragments of adenylate cyclase. Co-transformation of E. coli with both fusion constructs results in high levels of β-galactosidase activity, confirming a robust interaction between the two proteins. researchgate.net Conversely, a yeast two-hybrid system was used to probe for interactions between RcsA and the ClpYQ protease, but no stable interaction was detected, suggesting that the interaction between the protease and its substrate is likely transient. asm.orgnih.gov
| Protein 1 (Bait) | Protein 2 (Target) | Assay System | Result | Reference |
|---|---|---|---|---|
| RcsB | RcsA | Bacterial Two-Hybrid (BACTH) | Positive interaction detected, confirmed by high β-galactosidase activity. | researchgate.net |
| ClpY | RcsA | Yeast Two-Hybrid | No interaction detected. | asm.orgnih.gov |
| ClpQ | RcsA | Yeast Two-Hybrid | No interaction detected. | asm.orgnih.gov |
Protein Purification and Characterization
The isolation and characterization of the this compound are foundational steps for in-depth functional and structural studies. Due to its inherent instability, specific strategies are employed for its successful purification. bohrium.com
A common approach for purifying RcsA, particularly when overexpressed in Escherichia coli, involves the initial disruption of the bacterial cells. asm.orglibretexts.org A low-speed centrifugation step is then used to pellet inclusion bodies, which often contain the majority of the overexpressed this compound, separating it from most soluble cellular proteins. asm.org The RcsA-containing pellet is subsequently solubilized, often using detergents like sodium dodecyl sulfate (B86663) (SDS). asm.org
Further purification is typically achieved through chromatographic techniques. Reverse-phase chromatography, for instance, using a C-18 column, has been successfully employed to obtain homogeneous this compound. asm.org The purity of the protein at various stages is monitored using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which separates proteins based on their size. asm.orgnih.gov
Characterization of the purified this compound involves several methods. Amino acid analysis can be performed to confirm the protein's composition. This process involves hydrolyzing the protein and then separating and quantifying the resulting amino acids. asm.org
Table 1: Summary of this compound Purification and Characterization Techniques
| Technique | Purpose | Reference |
| Cell Lysis | Release of cellular contents, including this compound. | asm.org |
| Centrifugation | Isolation of inclusion bodies containing RcsA. | asm.org |
| Solubilization (e.g., with SDS) | Solubilizing the this compound from inclusion bodies. | asm.org |
| Reverse-Phase Chromatography | High-resolution purification of the this compound. | asm.org |
| SDS-PAGE | To monitor purity and determine the apparent molecular weight. | asm.orgnih.gov |
| Amino Acid Analysis | To confirm the amino acid composition of the purified protein. | asm.org |
Redox Activity Assays
The this compound in some bacteria, such as Pseudomonas aeruginosa, exhibits redox activity, which is crucial for its function in stress resistance. nih.gov Specific assays are used to quantify this activity.
The ability of P. aeruginosa RcsA to degrade sodium hypochlorite (NaOCl) is a key aspect of its protective role. nih.gov The taurine-chloramine assay is a method used to measure the level of NaOCl degradation by RcsA. nih.govresearchgate.net This assay allows for a comparison of NaOCl degradation between wild-type strains and mutants lacking the rcsA gene, thereby demonstrating the protein's specific activity. nih.gov
The peroxidase activity of RcsA against other oxidants like hydrogen peroxide (H₂O₂) and organic hydroperoxides can be evaluated using the ferrous oxidation-xylenol orange (FOX) reagent assay. researchgate.net This assay measures the residual amount of the oxidant after incubation with the protein, providing insight into the substrate specificity of RcsA's redox function. researchgate.net For instance, studies have shown that while P. aeruginosa cell lysates can rapidly decrease H₂O₂ levels, the direct contribution of RcsA to this activity might be minor compared to its significant role in NaOCl degradation. researchgate.net
Table 2: Redox Activity Assays for this compound
| Assay | Substrate | Purpose | Reference |
| Taurine-Chloramine Assay | Sodium Hypochlorite (NaOCl) | To quantify the degradation of NaOCl by RcsA. | nih.govresearchgate.net |
| Ferrous Oxidation-Xylenol Orange (FOX) Reagent Assay | Hydrogen Peroxide (H₂O₂), Organic Hydroperoxides | To assess the peroxidase activity of RcsA against various oxidants. | researchgate.net |
Transcriptomic and Proteomic Analyses
To understand the regulatory network in which RcsA operates, global analyses of gene and protein expression are employed. These high-throughput techniques provide a broad view of the cellular processes influenced by RcsA.
Microarray analysis and RNA sequencing (RNA-Seq) are powerful tools for defining the Rcs regulon, which encompasses all the genes under the regulatory control of the Rcs system, including RcsA. biorxiv.orgresearchgate.netasm.org These techniques compare the transcriptomes of wild-type strains with those of rcsA mutant strains. plos.org
Microarray studies in Escherichia coli and Salmonella enterica have been instrumental in identifying numerous genes that are part of the Rcs regulon. researchgate.netasm.org These studies have revealed that the Rcs system primarily regulates genes involved in the production of cell surface structures like exopolysaccharides. researchgate.net In Pantoea stewartii, RNA-Seq has been used to compare gene expression between wild-type and rcsA deletion strains, identifying genes that are either activated or repressed by RcsA. plos.org Similarly, RNA-sequencing has been used to study the RcsA regulon in the context of other regulatory factors. biorxiv.org
Quantitative real-time PCR (qRT-PCR) is a sensitive and specific technique used to measure and validate the expression levels of specific genes, such as rcsA. researchgate.netthermofisher.comnih.gov This method is often used to confirm the results obtained from microarray or RNA-Seq analyses. plos.orgresearchgate.net
For example, qRT-PCR has been used to analyze the expression profile of the rcsA gene in P. aeruginosa under various stress conditions, such as exposure to increasing concentrations of sodium hypochlorite and other oxidants. researchgate.netresearchgate.net These studies have shown that rcsA expression is significantly upregulated in response to reactive chlorine species. nih.govresearchgate.net In P. stewartii, qRT-PCR was employed to validate the differential expression of several genes identified as being regulated by RcsA in RNA-Seq experiments. plos.org
Mass spectrometry is an indispensable tool for the detailed characterization of proteins, including RcsA. rssl.comnih.gov It is used for protein identification, analysis of post-translational modifications, and studying protein-protein interactions. rssl.comnih.govresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used to identify the this compound from complex mixtures and to confirm its amino acid sequence, including substitutions in site-directed mutants. asm.org This technique has been crucial in identifying post-translational modifications on RcsA, such as the formation of intramolecular disulfide bonds. asm.org For instance, in P. aeruginosa RcsA, LC-MS/MS was used to identify a disulfide bond between Cys60 and Cys63 upon oxidation. asm.org Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can also be used to analyze the oligomerization state of the this compound. asm.org
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Structural Biology Techniques (Focus on functional implications)
Understanding the three-dimensional structure of RcsA is critical for elucidating its mechanism of action. While obtaining experimental structures through methods like X-ray crystallography can be challenging, computational modeling provides valuable insights.
Bioinformatics tools like SWISS-MODEL are used to generate structural models of RcsA based on the known structures of homologous proteins, such as the AhpD-like proteins. nih.govresearchgate.net These models, visualized using software like PyMOL, allow for the identification of key structural features and putative active sites. researchgate.net
For P. aeruginosa RcsA, structural modeling has highlighted a core motif containing the functionally important residues Cys60, Cys63, and His67. nih.gov The predicted structure suggests that these residues are essential for the protein's redox activity and its ability to degrade sodium hypochlorite. nih.govasm.org Structural comparisons with other AhpD family members have revealed that while there is some sequence identity, the catalytic site in P. aeruginosa RcsA may belong to a topologically distinct region of the protein. nih.gov These structural insights have significant functional implications, suggesting a unique mechanism for RcsA's role in stress resistance and virulence. nih.govasm.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biological macromolecules in solution, closely mimicking their native environment. acs.org While specific NMR structural studies dedicated exclusively to RcsA are not prominent in the literature, the methodology offers significant potential for understanding its conformational landscape.
NMR can define the three-dimensional structure of proteins and their complexes. marioschubert.ch Key to this is the measurement of various parameters, including Nuclear Overhauser Effects (NOEs) for short-range distance restraints and J-coupling constants for dihedral angles. nih.gov For more global structural information, techniques measuring residual anisotropic magnetic interactions, such as Residual Dipolar Couplings (RDCs) and Residual Chemical Shift Anisotropies (RCSAs), are employed. marioschubert.chnih.gov
RDCs provide information on the orientation of internuclear vectors relative to an external magnetic field, which requires the protein to be weakly aligned in solution. nih.gov RCSA, the anisotropic component of the chemical shift, also offers long-range structural information that is complementary to RDCs. nih.govduke.edu These parameters are particularly valuable for defining the relative orientation of domains within a protein or protein-protein complexes, which is relevant for the interaction between RcsA and its partner RcsB. asm.orgnih.gov The application of relaxation dispersion NMR could further allow for the characterization of transient, low-populated "invisible" conformational states that may be functionally important. pnas.org Given that RcsA is a flexible protein that forms heterodimers to regulate gene expression, NMR spectroscopy stands as a critical tool for future studies on its conformational changes upon binding to DNA or its regulatory partner, RcsB. frontiersin.orgasm.org
X-ray Crystallography for High-Resolution Structure Determination
Currently, there are no dedicated high-resolution X-ray crystal structures of the full this compound deposited in major protein databases. However, the crystal structures of homologous proteins have been instrumental in understanding RcsA's potential structure. For instance, the crystal structures of Alkyl hydroperoxidase D (AhpD) from Mycobacterium tuberculosis have been solved. researchgate.net This information has been critical for building structural models of Pseudomonas aeruginosa RcsA, which is an AhpD family protein, through comparative (homology) modeling. researchgate.netnih.gov Such models, while predictive, offer valuable hypotheses about the spatial arrangement of key functional residues, such as the Cys60, Cys63, and His67 residues in P. aeruginosa RcsA, which are crucial for its function. nih.govasm.org Future success in crystallizing RcsA, perhaps in complex with its binding partner RcsB, would provide definitive high-resolution insights into its mechanism of action.
Computational Structural Biology and Modeling (e.g., AlphaFold, multimeric threading)
Computational structural biology has become an indispensable tool for predicting and analyzing protein structures and their interactions, especially for proteins that are difficult to study experimentally.
AlphaFold: Developed by Google DeepMind, AlphaFold is an artificial intelligence system that predicts protein 3D structures from their amino acid sequence with remarkable accuracy, often competitive with experimental structures. nih.govebi.ac.uk This deep learning approach leverages multi-sequence alignments and incorporates physical and biological knowledge of protein structure to generate highly accurate models. nih.gov The AlphaFold Protein Structure Database has made over 200 million protein structure predictions, including models for RcsA from various bacterial species, freely available to the scientific community. ebi.ac.uknih.gov While these models provide an excellent starting point for hypothesis generation, they typically represent a single static state and may not capture the full conformational dynamics or the structure of protein complexes. biorxiv.org
Homology Modeling: Before the advent of AlphaFold, traditional homology modeling was a primary computational method. This technique was used to generate a structural model of P. aeruginosa RcsA using the SWISS-MODEL server. researchgate.net The model was based on the experimentally determined crystal structures of homologous proteins, specifically AhpD from M. tuberculosis and P. aeruginosa. researchgate.net This approach allowed researchers to visualize the predicted structure and the location of key catalytic residues. researchgate.net
Multimeric Threading: To understand how RcsA interacts with other proteins, such as its regulatory partner RcsB, computational methods like multimeric threading are employed. researchgate.net This approach predicts the structure of protein-protein complexes by threading the sequences of interacting partners onto known dimeric structural templates. biorxiv.orgnih.gov Such methods have been applied to map the structural interactome of organisms like Escherichia coli, identifying thousands of potential protein-protein interactions (PPIs) and constructing their quaternary structures. researchgate.netnih.gov RcsA and RcsB are included in these large-scale PPI network studies, and centrality analysis helps identify their key roles in connecting different cellular pathways. biorxiv.org These computational predictions of the RcsA-RcsB complex are crucial for understanding how they co-regulate the transcription of target genes. asm.orgasm.org
In Vivo Model Systems
To understand the physiological function of RcsA and its role in bacterial pathogenesis, researchers utilize various in vivo model systems. These range from controlled laboratory growth conditions to whole-organism infection models that mimic aspects of natural infection processes. nih.govnih.govplos.org
Bacterial Growth and Survival Assays under Diverse Conditions
Bacterial growth and survival assays are fundamental for characterizing the function of proteins involved in stress response and adaptation. For RcsA, these assays have been critical in demonstrating its protective roles under specific environmental challenges.
In Pseudomonas aeruginosa, the role of RcsA in tolerance to reactive chlorine species has been extensively studied. nih.gov Viability assays, where bacterial strains are directly exposed to various concentrations of bleach (sodium hypochlorite, NaOCl), revealed that an rcsA deletion mutant exhibited a 10,000-fold decrease in survival compared to the wild-type strain. nih.gov Conversely, overexpression of RcsA slightly increased survival. nih.gov These experiments confirmed that RcsA is crucial for protecting P. aeruginosa from bleach toxicity. nih.govasm.org
In Escherichia coli K92, studies have shown that RcsA contributes to survival under osmotic and oxidative stress, particularly at low temperatures. nih.govresearchgate.net Deletion of the rcsA gene rendered the bacteria more sensitive to these conditions. nih.gov More recently, the Rcs system, including RcsA, has been implicated in the response to membrane stress caused by antibiotics like polymyxin (B74138) B in E. coli. biorxiv.org Using a GFP reporter fused to the rcsA gene, researchers observed a significant increase in rcsA expression upon exposure to the antibiotic, indicating activation of this stress response pathway. biorxiv.org
Table 1: Summary of RcsA Function in Bacterial Survival Assays
| Organism | Stress Condition | Assay Type | Key Finding | Reference |
|---|---|---|---|---|
| Pseudomonas aeruginosa | Bleach (Sodium Hypochlorite) | Viable cell count | ΔrcsA mutant shows a 10,000-fold decrease in survival. | nih.gov |
| Pseudomonas aeruginosa | Reactive Chlorine Species | NaOCl degradation assay | Lysates from ΔrcsA mutant show decreased ability to degrade NaOCl. | nih.gov |
| Escherichia coli K92 | Osmotic Stress | Survival assay | RcsA protects against osmotic stress, especially at low temperatures. | nih.govresearchgate.net |
| Escherichia coli K92 | Oxidative Stress | Survival assay | RcsA protects against oxidative stress at low temperatures. | nih.gov |
| Escherichia coli | Polymyxin B (Antibiotic) | Gene expression reporter (rcsA-gfp) | Pmb exposure leads to a dose-dependent increase in rcsA expression. | biorxiv.org |
Infection Models (e.g., Caenorhabditis elegans, Drosophila melanogaster, plant hosts)
To investigate the role of RcsA in virulence, various infection models are used. These models allow for the study of host-pathogen interactions in a controlled yet biologically relevant context.
The nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster are well-established models for studying bacterial pathogenesis. researchgate.netnih.gov When these hosts were infected with a P. aeruginosa strain lacking the rcsA gene, the bacterium's pathogenicity was dramatically reduced compared to the wild-type strain. nih.govasm.orgnih.gov This indicates that RcsA is required for the full virulence of P. aeruginosa in these animal models, linking the mechanisms of bleach resistance to host immunity. nih.gov In Yersinia pseudotuberculosis, the Rcs system, involving RcsA, has been shown to negatively regulate biofilm formation on C. elegans. scienceopen.com
In the context of plant pathogens, RcsA is also a critical virulence factor. Pantoea stewartii subsp. stewartii causes Stewart's wilt disease in corn, primarily by producing exopolysaccharide (EPS) that blocks the plant's xylem. plos.org RcsA is a key transcriptional regulator of EPS synthesis. plos.org Virulence assays in corn plants demonstrated that a ΔrcsA mutant strain was unable to cause any significant disease symptoms, rendering it avirulent. plos.orgresearchgate.net Similarly, the Rcs phosphorelay system is essential for the virulence of Erwinia amylovora, the causative agent of fire blight in apple and pear trees, where it regulates the production of the exopolysaccharide amylovoran. apsnet.org The Lon protease, which degrades RcsA, is also known to play a role in the virulence of plant pathogenic bacteria. mdpi.com
Table 2: Role of RcsA in Various Infection Models
| Pathogen | Host Model | Key Finding | Implication | Reference |
|---|---|---|---|---|
| Pseudomonas aeruginosa | Caenorhabditis elegans (nematode) | Pathogenicity of the ΔrcsA mutant is dramatically decreased. | RcsA is required for full virulence. | nih.govasm.orgnih.gov |
| Pseudomonas aeruginosa | Drosophila melanogaster (fruit fly) | Pathogenicity of the ΔrcsA mutant is dramatically decreased. | RcsA is required for full virulence. | nih.govasm.orgnih.gov |
| Yersinia pseudotuberculosis | Caenorhabditis elegans (nematode) | RcsA negatively regulates biofilm formation on the host. | RcsA modulates host colonization. | scienceopen.com |
| Pantoea stewartii | Corn plant (Zea mays) | The ΔrcsA strain is avirulent and causes no severe disease symptoms. | RcsA is essential for plant pathogenesis. | plos.orgresearchgate.net |
| Erwinia amylovora | Pear fruit | The Rcs system is essential for virulence and regulates amylovoran production. | RcsA is part of a key virulence regulatory pathway. | apsnet.org |
Q & A
Basic Research Questions
Q. What experimental methodologies are used to determine the primary role of RcsA in regulating colanic acid synthesis in Escherichia coli?
- Answer: Researchers typically combine genetic knockouts (e.g., ΔrcsA strains) with phenotypic assays, such as measuring capsular polysaccharide production via colorimetric quantification or microscopy. Transcriptomic analysis (RNA-Seq) is used to identify downstream genes, such as wza and wzb, which are directly involved in colanic acid synthesis . Validation via qRT-PCR ensures specificity of regulation .
Q. How is the interaction between RcsA and RcsB experimentally validated?
- Answer: Co-immunoprecipitation (Co-IP) and surface plasmon resonance (SPR) are employed to confirm physical interactions. Genetic complementation assays in rcsB mutants demonstrate functional interdependence: overexpression of RcsB stabilizes RcsA in lon protease-deficient strains, as shown by SDS-PAGE and pulse-chase experiments .
Q. What techniques identify the two isoforms of RcsA (RcsA1 and RcsA2) and assess their stability?
- Answer: Ferguson plots from SDS-PAGE at varying gel concentrations (6–14%T) differentiate the isoforms based on migration rates. Stability is measured using cycloheximide chase assays in lon mutant backgrounds, revealing half-lives of ~30 minutes for both isoforms .
Advanced Research Questions
Q. How do contradictory findings about RcsA stability in lon versus lon rcsB mutants inform proteolytic regulation mechanisms?
- Answer: While Lon protease primarily degrades RcsA, the absence of both Lon and RcsB leads to rapid RcsA degradation, implicating alternative proteases (e.g., HslUV). Researchers use clp and hslUV double mutants with protease inhibitors (e.g., MG-132) to identify secondary degradation pathways .
Q. What experimental strategies distinguish RcsA-dependent versus RcsA-independent activation of RcsB-regulated promoters?
- Answer: DNase footprinting and promoter mutagenesis identify RcsA-RcsB heterodimer binding sites (e.g., the RcsAB DNA box in cps promoters). Comparative transcriptomics in ΔrcsA versus ΔrcsB strains reveal RcsA-independent genes (e.g., ugd), which rely solely on RcsB-PhoP interplay under specific conditions .
Q. How does RcsA acetylation impact its DNA-binding activity, and what methods detect this modification?
- Answer: Acetylation by spermidine acetyltransferase SpeG is assessed via SPR binding assays and electrophoretic mobility shift assays (EMSAs). Mutagenesis of lysine residues (e.g., K23R) in RcsA confirms reduced DNA affinity when acetylated .
Q. Why does RcsA overexpression lead to colanic acid synthesis despite proteolytic control?
- Answer: Overexpression saturates Lon and HslUV proteases, allowing residual RcsA to accumulate. This is demonstrated in lon mutants with plasmid-borne rcsA overexpression, where colanic acid production correlates with RcsA levels in Western blots .
Q. How can researchers determine if RcsA isoforms (RcsA1/RcsA2) have distinct functional roles?
- Answer: Isoform-specific knockouts or CRISPR-Cas9 editing disrupts individual isoforms. Functional assays (e.g., motility, biofilm formation) and transcriptomic profiling in these strains reveal that both isoforms regulate overlapping targets, such as capsule genes, but differ in stability under osmotic stress .
Methodological Considerations
- Proteolytic Degradation Studies: Use lon and hslUV mutants with protease inhibitors to dissect RcsA turnover .
- Transcriptomic Validation: Combine RNA-Seq with DESeq2 analysis and qRT-PCR to filter false positives .
- Protein-DNA Interaction Assays: DNase footprinting and EMSA with purified RcsA-RcsB heterodimers confirm direct promoter binding .
Data Contradictions and Resolutions
- Stability Paradox in lon Mutants: The residual instability of RcsA in lon mutants suggests redundant proteolytic systems, resolved by testing additional protease-deficient strains .
- Context-Dependent Regulation: RcsA is dispensable in Salmonella virulence but critical in E. coli biofilm formation, highlighting species-specific roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
